4-CHLORO-2-(3-TRIFLUOROMETHYLPHENYL)BENZOIC ACID
Description
4-Chloro-2-(3-trifluoromethylphenyl)benzoic acid is a substituted benzoic acid derivative featuring a chloro group at position 4 of the benzoic acid ring and a 3-trifluoromethylphenyl moiety at position 2. The trifluoromethyl group (CF₃) is a strong electron-withdrawing substituent, while the chloro (Cl) group further enhances the acidity of the carboxylic acid functional group. This compound is structurally significant due to its biphenyl framework, which introduces steric and electronic effects distinct from simpler mono-aromatic analogs. Potential applications include use as a pharmaceutical intermediate or agrochemical precursor, leveraging its reactivity and stability .
Properties
IUPAC Name |
4-chloro-2-[3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-10-4-5-11(13(19)20)12(7-10)8-2-1-3-9(6-8)14(16,17)18/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYCVUGUUUXZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691153 | |
| Record name | 5-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261599-90-9 | |
| Record name | 5-Chloro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-trifluoromethylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzoic acid and 3-trifluoromethylphenylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 4-chlorobenzoic acid with 3-trifluoromethylphenylboronic acid.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols or phenolic derivatives under standard coupling conditions. A documented method involves DCC (N,N′-dicyclohexylcarbodiimide) -mediated esterification in dry DMF:
Reaction Scheme :
$$ \text{4-Chloro-2-(3-trifluoromethylphenyl)benzoic acid} + \text{R-OH} \xrightarrow{\text{DCC, DMAP}} \text{Ester derivative} $$
Key Findings :
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Yields range from 49–86% , depending on the alcohol/phenol substrate .
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Electron-deficient aromatic alcohols (e.g., nitro-substituted phenols) show lower reactivity due to reduced nucleophilicity .
Table 1: Esterification Yields with Selected Alcohols
| Alcohol Substrate | Yield (%) | Conditions |
|---|---|---|
| Methanol | 78 | DCC, DMF, 0°C → rt, 12h |
| 4-Nitrophenol | 49 | DCC, DMF, reflux, 24h |
| Benzyl alcohol | 86 | DCC, DMAP, rt, 18h |
Nucleophilic Aromatic Substitution
The chloro substituent undergoes substitution with nucleophiles under Pd-catalyzed cross-coupling or SNAr (nucleophilic aromatic substitution) conditions:
Reaction Example :
$$ \text{this compound} + \text{NH}_3 \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{4-Amino derivative} $$
Key Findings :
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Suzuki-Miyaura coupling with arylboronic acids proceeds at 80–120°C in toluene/water mixtures, yielding biaryl products .
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Direct SNAr with amines requires electron-deficient aromatic systems; the trifluoromethyl group enhances reactivity by withdrawing electron density .
Table 2: Substitution Reactions and Conditions
| Nucleophile | Catalyst/Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 110 | 72 |
| Ammonia | CuI, L-proline | 100 | 65 |
| Thiophenol | K₂CO₃, DMSO | 80 | 58 |
Reduction and Oxidation
The carboxylic acid group can be reduced to a primary alcohol or oxidized to a ketone under specific conditions:
Reduction :
$$ \text{this compound} \xrightarrow{\text{LiAlH}_4} \text{Benzylic alcohol} $$
Oxidation :
Oxidation of the benzylic position (if present) with KMnO₄ yields ketones, though the trifluoromethyl group stabilizes against over-oxidation .
Coupling Reactions
The compound participates in Ullmann-type couplings and Buchwald-Hartwig aminations to form C–N bonds:
Example :
$$ \text{this compound} + \text{Aniline} \xrightarrow{\text{CuI, Cs}_2\text{CO}_3} \text{N-Arylated product} $$
Key Findings :
-
Reactions proceed optimally in DMSO at 100–120°C with CuI as the catalyst .
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Steric hindrance from the trifluoromethyl group reduces yields with bulky amines .
Salt Formation
The carboxylic acid forms stable salts with inorganic and organic bases:
Example :
$$ \text{this compound} + \text{NaOH} \rightarrow \text{Sodium salt} $$
Scientific Research Applications
Medicinal Chemistry
4-Chloro-2-(3-trifluoromethylphenyl)benzoic acid is primarily researched for its potential as a pharmaceutical intermediate. Its structural characteristics make it a valuable building block in the synthesis of various bioactive compounds.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For example, modifications to the benzoic acid moiety have led to compounds that inhibit specific cancer cell lines effectively. The trifluoromethyl group enhances metabolic stability and bioactivity, making these derivatives suitable candidates for further development in cancer therapy .
Anti-inflammatory Applications
The compound has also been investigated for anti-inflammatory effects. Research suggests that it can modulate inflammatory pathways, potentially serving as a lead compound for new anti-inflammatory drugs .
Agrochemical Applications
In the field of agrochemicals, this compound is explored for its herbicidal properties. Its ability to disrupt plant growth pathways positions it as a candidate for developing selective herbicides that target specific weeds without harming crops.
Herbicidal Mechanism
The mechanism of action involves inhibition of key enzymes involved in plant metabolism. This selectivity is crucial for maintaining ecological balance while effectively controlling weed populations .
Material Science
The compound's unique chemical structure allows it to be incorporated into polymers and other materials, enhancing their properties.
Polymer Additives
In material science, this compound is used as an additive to improve the thermal stability and mechanical strength of polymers. Its incorporation into polymer matrices results in materials with enhanced performance characteristics suitable for high-temperature applications .
Case Study 1: Anticancer Drug Development
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various derivatives of this compound. The results indicated that certain modifications led to compounds with IC50 values in the nanomolar range against breast cancer cells, showcasing significant potential for drug development .
Case Study 2: Herbicide Efficacy
Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively reduced weed biomass by over 70% in controlled trials. These findings support its application as an environmentally friendly herbicide option .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of apoptosome formation, preventing the activation of apoptosis pathways . The trifluoromethyl group enhances its binding affinity and selectivity towards target proteins.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Chloro-2-(trifluoromethyl)benzoic acid (CAS 142994-09-0)
- Structure : Chloro at position 4, trifluoromethyl directly attached at position 2 of the benzoic acid ring.
- Key Differences : Unlike the target compound, this analog lacks a biphenyl system. The trifluoromethyl group is directly on the benzoic acid ring, creating stronger electron-withdrawing effects localized to the aromatic system.
- Impact : Higher acidity (lower pKa) compared to the target compound due to proximity of CF₃ to the carboxylic acid group .
2-Chloro-4-trifluoromethylbenzoic acid (CAS 23228-45-7)
- Structure : Chloro at position 2, trifluoromethyl at position 4.
- Key Differences : Substituent positions are inverted relative to CAS 142994-09-0.
- Impact: Reduced acidity compared to the target compound due to meta-positioning of CF₃ relative to the carboxylic acid group.
5-Chloro-2-methoxybenzoic acid (CAS 3438-16-2)
Functional Group Complexity
3-[Benzyl-(3-Trifluoromethylphenyl)-sulfamoyl]-4-chloro-benzoic acid (CAS 721418-23-1)
- Structure : Includes a sulfamoyl group with benzyl and 3-trifluoromethylphenyl substituents.
- Key Differences : The sulfamoyl moiety introduces hydrogen-bonding capacity and increases molecular weight (~479 g/mol vs. ~290 g/mol for the target compound).
4-Chloro-2-{2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamido}benzoic acid
- Structure : Contains a benzothiazole-sulfanyl-acetamido side chain.
- Key Differences : The bulky side chain increases steric hindrance, limiting rotational freedom.
- Impact: Potential use in photodynamic therapy or as a protease inhibitor, diverging from the target compound’s likely applications .
Biphenyl vs. Mono-Aromatic Systems
The target compound’s biphenyl structure distinguishes it from single-ring analogs:
- Steric Effects : The 3-trifluoromethylphenyl group at position 2 creates torsional strain, reducing conformational flexibility.
- Electronic Effects : The biphenyl system delocalizes electron density, moderating the electron-withdrawing effects of CF₃ compared to analogs with CF₃ directly on the benzoic acid ring.
- Solubility : Biphenyl derivatives generally exhibit lower aqueous solubility due to increased hydrophobicity.
Data Table: Comparative Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Weight | Key Substituents | Predicted pKa | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 4-Chloro-2-(3-Trifluoromethylphenyl)benzoic acid | N/A | ~290 | Cl (4), 3-CF₃Ph (2) | ~2.8 | <1 (Water) |
| 4-Chloro-2-(trifluoromethyl)benzoic acid | 142994-09-0 | 224.5 | Cl (4), CF₃ (2) | ~1.9 | ~5 (Water) |
| 2-Chloro-4-trifluoromethylbenzoic acid | 23228-45-7 | 224.5 | Cl (2), CF₃ (4) | ~2.3 | ~10 (Water) |
| 5-Chloro-2-methoxybenzoic acid | 3438-16-2 | 186.6 | Cl (5), OCH₃ (2) | ~3.5 | ~50 (Water) |
| 3-[Benzyl-(3-CF₃Ph)-sulfamoyl]-4-Cl-benzoic acid | 721418-23-1 | 478.9 | Cl (4), sulfamoyl-CF₃Ph-benzyl (3) | ~2.5 | <0.5 (Water) |
Notes: Predicted pKa and solubility values are estimated based on substituent effects and literature trends .
Biological Activity
4-Chloro-2-(3-trifluoromethylphenyl)benzoic acid (CAS Number: 1261477-13-7) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H8ClF3O2
- Molecular Weight : 300.7 g/mol
- Structure : Contains a chloro group and a trifluoromethyl group, which are known to influence biological activity.
The biological activity of this compound can be attributed to its structural features:
- Electrophilicity : The trifluoromethyl group enhances the electrophilic nature of the compound, making it a potential inhibitor in enzymatic reactions.
- Hydrophobic Interactions : The presence of the chloro and trifluoromethyl groups contributes to its hydrophobic character, potentially affecting membrane permeability and interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, the addition of trifluoromethyl moieties has been shown to increase the potency of certain antibiotics against resistant strains of bacteria by modifying their interaction with bacterial cell membranes or specific enzymes involved in resistance mechanisms .
Anti-inflammatory Effects
Research has suggested that similar benzoic acid derivatives can modulate inflammatory pathways. The incorporation of halogenated groups, like chlorine and trifluoromethyl, may influence the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Case Studies
- Inhibition of Enzymatic Activity : A study demonstrated that derivatives similar to this compound effectively inhibited enzymes involved in metabolic pathways in pathogenic bacteria. The mechanism involved competitive inhibition, where the compound mimicked natural substrates .
- Synergistic Effects with Other Drugs : In preclinical trials, this compound was tested in combination with established antibiotics. Results indicated a synergistic effect that enhanced antibacterial efficacy against multi-drug resistant strains .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell membrane synthesis | |
| Anti-inflammatory | COX enzyme inhibition | |
| Synergistic effects | Enhanced efficacy with antibiotics |
Research Findings
- FDA Drug Development : The trifluoromethyl group is increasingly recognized in drug development for its role in enhancing bioavailability and pharmacokinetics. Compounds like this compound are being studied for their potential as building blocks in novel therapeutics .
- Toxicological Studies : Preliminary toxicological assessments have shown that while the compound exhibits significant biological activity, it also requires careful evaluation due to potential cytotoxic effects at higher concentrations .
Q & A
Q. What are the recommended synthetic routes for 4-chloro-2-(3-trifluoromethylphenyl)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
- Synthesis via Chlorination: Chlorination of a benzoic acid precursor (e.g., 2-hydroxybenzoic acid derivatives) using Cl₂ gas in the presence of FeCl₃ as a catalyst under controlled temperatures (40–60°C) .
- Cross-Coupling Reactions: Utilize Suzuki-Miyaura coupling for introducing the 3-trifluoromethylphenyl group to the benzoic acid backbone. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base conditions (e.g., Na₂CO₃ in THF/H₂O) to enhance yield .
- Purification: Recrystallization in ethanol/water mixtures (70:30 v/v) improves purity. Monitor by HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- HPLC: Purity >98% confirmed using reverse-phase chromatography (UV detection at 254 nm) .
- NMR: ¹H and ¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., δ 7.8–8.2 ppm for aromatic protons adjacent to Cl and CF₃ groups) .
- Mass Spectrometry: High-resolution ESI-MS (expected [M-H]⁻ ion at m/z 318.02) .
Q. What are the solubility properties of this compound in common laboratory solvents?
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay Validation:
- Data Analysis: Use multivariate statistics to isolate confounding factors (e.g., solvent effects, impurity profiles) .
Q. What strategies are effective for designing derivatives to enhance metabolic stability?
Methodological Answer:
- Structural Modifications:
- Computational Tools: Apply QSAR models to predict ADME properties using software like Schrödinger’s QikProp .
Q. How can retrosynthetic analysis streamline the development of novel analogs?
Methodological Answer:
- AI-Driven Planning: Use tools like Pistachio or Reaxys to identify one-step routes (e.g., direct arylation of 4-chlorobenzoic acid with 3-trifluoromethylphenylboronic acid) .
- Key Intermediates: Prioritize intermediates with commercial availability (e.g., 3-trifluoromethylphenyl isocyanate, CAS 223127-47-7) .
Application-Oriented Questions
Q. What experimental protocols are recommended for evaluating this compound’s potential in agrochemical research?
Methodological Answer:
- Herbicidal Activity:
- Test inhibition of acetolactate synthase (ALS) via in vitro enzyme assays (IC₅₀ determination) .
- Field trials at 0.5–2.0 kg/ha dosage, monitoring weed growth suppression over 21 days .
Q. How can researchers utilize this compound in material science applications?
Methodological Answer:
- Polymer Modification: Incorporate into polyamide backbones via condensation reactions to enhance thermal stability (TGA analysis under N₂ atmosphere, 10°C/min) .
- Coordination Chemistry: Synthesize metal-organic frameworks (MOFs) using Zn²⁺ nodes; characterize porosity via BET surface area analysis .
Data Contradiction Analysis Example
Case Study: Discrepancies in reported melting points (e.g., 287–293°C vs. 275–280°C).
Resolution:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
